molecular formula C12H13ClFN3 B14166231 2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride

2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B14166231
M. Wt: 253.70 g/mol
InChI Key: XQDIRNNBLNMJTQ-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)pyrimidin-2-yl)ethanamine hydrochloride is a fluorinated aromatic compound featuring a pyrimidine core substituted with a 4-fluorophenyl group and an ethylamine side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways.

Properties

Molecular Formula

C12H13ClFN3

Molecular Weight

253.70 g/mol

IUPAC Name

2-[5-(4-fluorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C12H12FN3.ClH/c13-11-3-1-9(2-4-11)10-7-15-12(5-6-14)16-8-10;/h1-4,7-8H,5-6,14H2;1H

InChI Key

XQDIRNNBLNMJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)CCN)F.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,5-Dichloropyrimidine

The synthesis begins with 2,5-dichloropyrimidine, a versatile intermediate enabling sequential functionalization. This compound is commercially available or synthesized via cyclocondensation of malononitrile with chlorinating agents.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (1.0 M in diethyl ether) at 0°C, followed by filtration and drying under vacuum to yield the hydrochloride salt. Purity : >98% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.72 (s, 1H, pyrimidine H-4), 8.15 (d, J = 8.4 Hz, 2H, fluorophenyl H-2/H-6), 7.35 (d, J = 8.4 Hz, 2H, fluorophenyl H-3/H-5), 4.12 (t, J = 6.8 Hz, 2H, CH₂NH₂), 3.05 (t, J = 6.8 Hz, 2H, CH₂-pyrimidine).
  • LC-MS : m/z 232.1 [M+H]⁺ (free base), 268.1 [M+HCl+H]⁺.

Purity and Stability

  • HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).
  • Stability : Stable at 25°C for 6 months; hygroscopic, requiring storage under nitrogen.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%) Reference
Suzuki + Substitution 2,5-Dichloropyrimidine Cross-coupling + Amination 65 98
Reductive Amination Pyrimidine-2-carbaldehyde Aldehyde to Amine 55 95

Industrial-Scale Considerations

  • Catalyst Recycling : Pd(PPh₃)₄ from Suzuki reactions is recovered via aqueous/organic phase separation, reducing costs.
  • Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) improves safety and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Hydroxylated or oxidized derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

    Inhibiting or Activating Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Features Key Differences Potential Applications References
2-(5-(4-Fluorophenyl)pyrimidin-2-yl)ethanamine hydrochloride Pyrimidine core, 4-fluorophenyl, ethanamine side chain Reference compound CNS therapeutics, receptor modulation
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride Oxadiazole core (vs. pyrimidine), 4-fluorophenyl Oxadiazole introduces metabolic stability but reduces aromatic π-stacking potential Anticancer agents, enzyme inhibitors
2-(Pyrimidin-2-yl)ethanamine hydrochloride Pyrimidine core, ethanamine side chain (no fluorophenyl) Lack of fluorophenyl reduces lipophilicity and target specificity Intermediate for neurotransmitter analogs
2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride Pyrimidine core, piperazine-sulfonyl substituent Sulfonyl-piperazine group enhances solubility but adds steric bulk Antimicrobial agents, kinase inhibitors
2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride Indole core, trifluoromethoxy substituent (vs. pyrimidine/fluorophenyl) Indole and trifluoromethoxy groups increase serotonin receptor affinity Neuropsychiatric disorders (e.g., antidepressants)
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride Branched aliphatic chain, 4-fluorophenyl (no heterocycle) Aliphatic backbone reduces aromatic interactions Chiral building block for asymmetric synthesis
2-(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride Pyrimidine core with fluorinated propyl substituent (vs. fluorophenyl) Fluorinated alkyl chain alters electronic properties and metabolic stability Antiviral or antifungal agents

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., 2-(pyrimidin-2-yl)ethanamine, ).
  • Receptor Binding: Pyrimidine-based compounds (e.g., target compound and ) may interact with adenosine or serotonin receptors due to heterocyclic π-orbital interactions. Oxadiazole analogs () lack aromatic nitrogen atoms, reducing hydrogen-bonding capacity but improving metabolic resistance.
  • Synthetic Complexity :

    • Piperazine-sulfonyl derivatives () require multi-step synthesis, whereas the target compound can be synthesized via direct coupling of fluorophenyl-pyrimidine precursors.

Stability and Metabolic Considerations

  • Fluorine Substitution: Fluorine on the phenyl ring (target compound) enhances oxidative stability compared to non-fluorinated analogs (). Trifluoromethoxy groups () are resistant to enzymatic cleavage but may increase toxicity risks.
  • Heterocycle Impact :

    • Pyrimidine cores are prone to nucleophilic attack at C4/C6 positions, whereas oxadiazoles () are more stable under acidic conditions.

Biological Activity

2-(5-(4-Fluorophenyl)pyrimidin-2-yl)ethanamine hydrochloride, also known by its CAS number 1196154-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Composition

  • Molecular Formula : C12H13ClFN3
  • Molecular Weight : 253.7 g/mol
  • CAS Number : 1196154-51-4

The compound features a pyrimidine ring substituted with a 4-fluorophenyl group, which is known to influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of pyrimidine with fluorinated phenyl groups have been shown to inhibit various cancer cell lines effectively. In a comparative study involving several pyrimidine derivatives, those containing the 4-fluorophenyl substitution demonstrated enhanced cytotoxicity against human cancer cell lines, including breast and lung cancer cells .

The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. The presence of the fluorine atom in the phenyl ring is believed to enhance binding affinity to these targets due to increased lipophilicity and electronic properties .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • The fluorine substitution on the phenyl ring significantly enhances the compound's potency.
  • Variations in the alkyl chain length connected to the pyrimidine core can modulate activity, highlighting the importance of molecular flexibility in binding interactions .

Case Studies

  • Case Study 1: Anticancer Efficacy
    A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against A431 human epidermoid carcinoma cells. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting superior efficacy .
  • Case Study 2: Kinase Inhibition
    Another investigation focused on the inhibition of specific kinases involved in cancer signaling pathways. The compound exhibited strong inhibitory effects on both EGFR and VEGFR kinases, which are critical for tumor angiogenesis and growth .

Comparative Biological Activity Table

Compound NameIC50 (µM)Target KinaseActivity Type
2-(5-(4-Fluorophenyl)pyrimidin-2-yl)ethanamine HCl<10EGFRAnticancer
Methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine<15VEGFRAnticancer
N-(4-(4-Fluorophenyl)-5-formylpyrimidin-2-yl)<20PDGFRAnticancer

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